molecular formula C18H21N5O2 B11297274 3-methoxy-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine

3-methoxy-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine

Cat. No.: B11297274
M. Wt: 339.4 g/mol
InChI Key: OSAPBOYJEGMDPT-UHFFFAOYSA-N
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Description

(3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a methoxypropyl group, a phenyl-tetrazole moiety, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenyl-tetrazole moiety: This can be achieved through a cycloaddition reaction between phenyl azide and an appropriate nitrile compound under controlled conditions.

    Attachment of the methoxypropyl group: This step involves the alkylation of the phenyl-tetrazole intermediate with 3-methoxypropyl halide in the presence of a base.

    Introduction of the amine group: The final step involves the reductive amination of the intermediate with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study biochemical pathways and molecular interactions. Its ability to interact with various biological targets makes it a valuable tool in the investigation of cellular processes.

Medicine

In medicinal chemistry, (3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymers, coatings, and nanotechnology.

Mechanism of Action

The mechanism of action of (3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: shares similarities with other phenyl-tetrazole derivatives and methoxypropyl amines.

    Phenyl-tetrazole derivatives: These compounds are known for their diverse biological activities and are often used in drug discovery.

    Methoxypropyl amines: These compounds are used in various chemical syntheses and have applications in materials science.

Uniqueness

The uniqueness of (3-METHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combined structural features, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-methoxy-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine

InChI

InChI=1S/C18H21N5O2/c1-24-13-5-12-19-14-15-8-10-17(11-9-15)25-18-20-21-22-23(18)16-6-3-2-4-7-16/h2-4,6-11,19H,5,12-14H2,1H3

InChI Key

OSAPBOYJEGMDPT-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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